6-Bromo-2-(4-bromophenyl)-1H-indole
Overview
Description
6-Bromo-2-(4-bromophenyl)-1H-indole is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of indole, a heterocyclic aromatic organic compound that is found in many natural products and is known for its antioxidant and anti-inflammatory properties. In addition, 6-Bromo-2-(4-bromophenyl)-1H-indole has been used to study various biological processes, such as cell signaling, enzyme inhibition, gene expression, and protein-protein interactions. This compound has been used in the development of novel therapeutic agents, as well as in the study of cancer, neurodegenerative diseases, and metabolic disorders.
Scientific Research Applications
Summary of the Application
Quinazolines are important stable heterocyclic compounds of great biological activities. They show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Methods of Application or Experimental Procedures
The methods involve the synthesis of quinazolines chemically or extraction from plants that are the source of these quinazolines .
Results or Outcomes
Quinazolines represent a nucleus of the vast majority of novel compounds that have promising biological activity .
2. Application in Antibacterial Effects of Flavonoids
Summary of the Application
Flavonoids, including 6-bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one, have been suggested to tackle the multidrug-resistant bacterial strains owing to their versatile pharmacological effects .
Methods of Application or Experimental Procedures
The methods involve the synthesis of flavonoids and testing their antibacterial effects against various bacterial strains .
Results or Outcomes
The compound 6-bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one was found to be the most active compound against all of the tested strains .
3. Application in Antifungal Efficacy
Summary of the Application
The compound 6-bromo-2[(4-(2,3-dichlorophenyl)) piperazine-1-yl)methyl]-3-[8-hydroxyquinoline-5-yl]-3-quinazolin-4-one and its corresponding transition metal chelates have been studied for their antifungal efficacy .
Methods of Application or Experimental Procedures
The methods involve the synthesis of the compound and its chelates, and testing their antifungal effects against various fungal strains .
Results or Outcomes
The results of this study are not specified in the source .
4. Application in Anticancer Agents
Summary of the Application
A series of flavanols, including 4’-bromoflavonol, were synthesized to assess their biological activity against human non-small cell lung cancer cells (A549) .
Methods of Application or Experimental Procedures
The methods involve the synthesis of flavonols and testing their anticancer effects against A549 cells .
Results or Outcomes
Among the synthesized compounds, it was observed that compound 6l (4’-bromoflavonol) exhibited higher potency compared to 5-fluorouracil (5-Fu, 4.98 ± 0.41 µM), a clinical anticancer drug which was used as a positive control . Moreover, compound 6l markedly induced apoptosis of A549 cells through the mitochondrial- and caspase-3-dependent pathways .
5. Application in Synthesis of Borinic Acid Derivatives
Summary of the Application
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Methods of Application or Experimental Procedures
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Results or Outcomes
The results of this study are not specified in the source .
6. Application in Biological Activities of Quinazoline
Summary of the Application
Quinazolines are important stable heterocyclic compounds of great biological activities. They show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Methods of Application or Experimental Procedures
The methods involve the synthesis of quinazolines chemically or extraction from plants that are the source of these quinazolines .
Results or Outcomes
Quinazolines represent a nucleus of the vast majority of novel compounds that have promising biological activity .
properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJZRKBSYWJRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535834 | |
Record name | 6-Bromo-2-(4-bromophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-bromophenyl)-1H-indole | |
CAS RN |
28718-96-9 | |
Record name | 6-Bromo-2-(4-bromophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.